2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-YL)benzene
Overview
Description
The compound “2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-YL)benzene” is a complex organic molecule. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating double bonds, substituted with a benzyloxy group, a bromo group, and a 2-methyloctan-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic core, with the various substituents adding complexity to the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzylic position is known to be particularly reactive, undergoing reactions such as oxidation and reduction . The bromo group could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzene ring would likely make the compound relatively stable and possibly aromatic . The bromo group might make the compound more dense than similar compounds without a halogen .Scientific Research Applications
Synthetic Methods and Applications
Practical Synthesis Techniques : A study by Qiu et al. (2009) discusses the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for the manufacture of non-steroidal anti-inflammatory materials, highlighting the challenges and advancements in the synthesis of complex brominated compounds. This relates to the broader context of synthesizing halogenated aromatic compounds, which could encompass the synthesis of the specified benzene derivative (Qiu et al., 2009).
Antimicrobial Applications of Related Compounds : Marchese et al. (2017) review the antimicrobial properties of p-Cymene, demonstrating how structurally related aromatic compounds are being studied for their biological activities. This indicates a potential research area for evaluating the antimicrobial efficacy of various benzene derivatives, including the one (Marchese et al., 2017).
Supramolecular Chemistry Applications : The work by Cantekin et al. (2012) on benzene-1,3,5-tricarboxamide showcases the use of benzene derivatives in supramolecular chemistry for nanotechnology and biomedical applications. This suggests that similar compounds, like the one specified, could have applications in designing new materials or medical applications (Cantekin et al., 2012).
Microwave-assisted Synthesis : A review by Özil and Menteşe (2020) on the microwave-assisted synthesis of benzoxazoles derivatives highlights modern techniques in chemistry that accelerate the synthesis of complex molecules. This methodological advancement could be relevant for efficiently synthesizing the specified benzene derivative under investigation (Özil & Menteşe, 2020).
properties
IUPAC Name |
1-bromo-4-(2-methyloctan-2-yl)-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrO/c1-4-5-6-10-15-22(2,3)19-13-14-20(23)21(16-19)24-17-18-11-8-7-9-12-18/h7-9,11-14,16H,4-6,10,15,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFZTTDMOBMNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512226 | |
Record name | 2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-YL)benzene | |
CAS RN |
70120-16-0 | |
Record name | 2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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